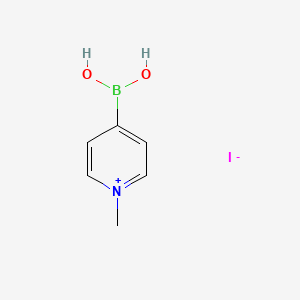

4-Borono-n-methylpyridinium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

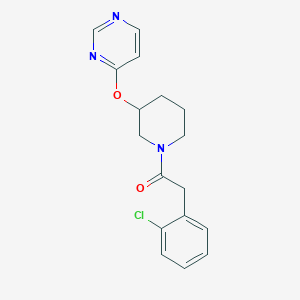

4-Borono-N-methylpyridinium iodide is a chemical compound with the CAS Number: 362045-65-6 and a molecular weight of 264.86 . It is a useful analytical reagent for on-tissue chemical derivatization of catecholamines .

Molecular Structure Analysis

The molecular formula of this compound is C6H9BNO2.I . The average mass is 264.857 Da and the monoisotopic mass is 264.977081 Da .Chemical Reactions Analysis

This compound is known to be an effective catalyst for the dehydrative amide condensation reaction between equimolar mixtures of carboxylic acids and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.86 . The compound should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Catalyst in Amide Condensation

4-Borono-N-methylpyridinium iodide serves as an effective and reusable catalyst in the dehydrative amide condensation reaction between carboxylic acids and amines. Its thermal stability is superior to other N-alkylboronopyridinium salts, making it a valuable catalyst in chemical synthesis. Homogeneous catalysts like this compound demonstrate enhanced effectiveness in the presence of ionic liquid and can be recovered through extraction with ionic liquid. In contrast, heterogeneous catalysts, such as polystyrene-bound 4-boronopyridinium salts, are effective even without ionic liquid and are recoverable via filtration (Maki, Ishihara, & Yamamoto, 2005).

Role in Photocatalysis and Photochemistry

Boron-dipyrromethene (BODIPY) compounds, including this compound derivatives, play a crucial role in photocatalysis and photochemistry. These compounds have been used in various studies to investigate charge-transfer reactions and photocurrent generation. For instance, studies have shown that certain BODIPY molecules, when modified with electron donor moieties, can facilitate photoinduced electron transfer, which is pivotal in dye-sensitized solar cells (DSSC) (Harriman et al., 2007), (Hattori et al., 2005).

Fluorescence and Sensing Applications

The BODIPY core, to which this compound is related, is extensively used in fluorescence and sensing applications. BODIPY-based molecules are advantageous due to their high fluorescence, chemical stability, and versatility in structural modification. This makes them suitable for applications in bioimaging, fluorescence probes, and the development of novel photonic devices (Boens et al., 2019), (Jin et al., 2019).

Photodynamic Therapy and Photobiology

This compound derivatives are researched for their potential in photodynamic therapy (PDT) and photobiological applications. The unique properties of BODIPY derivatives, including their light absorption and triplet excited state formation, are valuable for medical applications like cancer treatment and phototherapy (Zhao et al., 2015), (Lim et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

(1-methylpyridin-1-ium-4-yl)boronic acid;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BNO2.HI/c1-8-4-2-6(3-5-8)7(9)10;/h2-5,9-10H,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRZDDETQWQHL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=[N+](C=C1)C)(O)O.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2672667.png)

![trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone](/img/structure/B2672668.png)

![2-[(2-Chloro-4-nitrophenyl)thio]pyridine](/img/structure/B2672671.png)

![1-(Cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2672673.png)

![3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2672686.png)

![5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2672688.png)

![N'-Tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methylbenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2672689.png)

![3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2672690.png)